molecular formula C3H5N3O B14451858 (2H-1,2,3-Triazol-2-yl)methanol CAS No. 78910-04-0

(2H-1,2,3-Triazol-2-yl)methanol

Cat. No.: B14451858
CAS No.: 78910-04-0
M. Wt: 99.09 g/mol
InChI Key: BPTULKXRCHMYPH-UHFFFAOYSA-N
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Description

(2H-1,2,3-Triazol-2-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the hydroxymethyl group attached to the triazole ring makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,2,3-Triazol-2-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be summarized as follows:

  • Azide + Alkyne → this compound (in the presence of Cu(I) catalyst)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2H-1,2,3-Triazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2H-1,2,3-Triazol-2-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions in the active site .

Comparison with Similar Compounds

Uniqueness: (2H-1,2,3-Triazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

78910-04-0

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

triazol-2-ylmethanol

InChI

InChI=1S/C3H5N3O/c7-3-6-4-1-2-5-6/h1-2,7H,3H2

InChI Key

BPTULKXRCHMYPH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CO

Origin of Product

United States

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